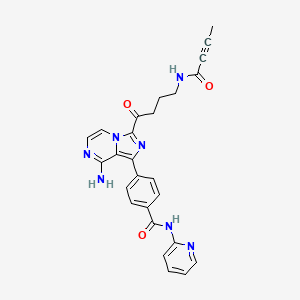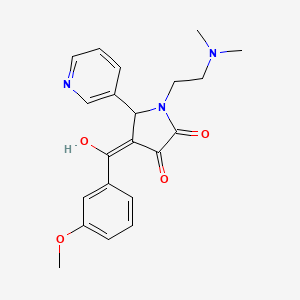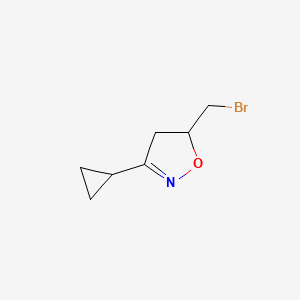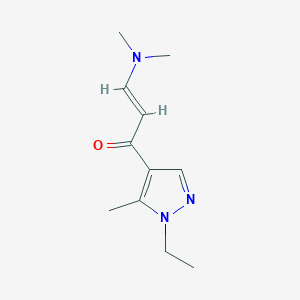![molecular formula C21H27N3O3 B2622344 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 898424-20-9](/img/structure/B2622344.png)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: Cyclohexene.
Reaction: Alkylation of the tetrahydroquinoline core with cyclohexene using a suitable base like sodium hydride.
Conditions: Anhydrous conditions, typically in a solvent like tetrahydrofuran (THF).
Formation of the Ethanediamide Linkage
Starting Material: Ethylenediamine.
Reaction: Coupling of the alkylated tetrahydroquinoline with ethylenediamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Room temperature, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core
Starting Material: Aniline derivatives.
Reaction: Cyclization with acetylacetone under acidic conditions to form the tetrahydroquinoline core.
Conditions: Reflux in acetic acid.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Aqueous or organic solvents, often under reflux.
Products: Oxidized derivatives of the tetrahydroquinoline core.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions, typically in solvents like ethanol or ether.
Products: Reduced forms of the compound, potentially altering the cyclohexene moiety.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Organic solvents, often under mild heating.
Products: Halogenated derivatives, which can be further functionalized.
科学研究应用
Chemistry
Catalysis: As a ligand in transition metal catalysis.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Anticancer Research: Potential inhibitor of specific cancer cell lines due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide exerts its effects is likely multifaceted:
Molecular Targets: May interact with enzymes or receptors involved in cellular signaling pathways.
Pathways: Could modulate pathways related to cell proliferation, apoptosis, or oxidative stress.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the cyclohexene and ethanediamide functionalities.
Cyclohexene Derivatives: Similar in having the cyclohexene moiety but differ in the rest of the structure.
Uniqueness
Structural Complexity: The combination of the tetrahydroquinoline core with the cyclohexene and ethanediamide linkages makes it unique.
Its unique structure may confer specific biological activities not seen in simpler analogs.
属性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(25)24-13-5-8-17-9-10-18(14-19(17)24)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDJRCNVOSODFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2622264.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2622265.png)




![2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide](/img/structure/B2622273.png)
![4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2622274.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2622275.png)
![1-[Benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2622276.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2622279.png)
![N-(2,5-dimethylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2622281.png)

